4-Amino-2,3,5,6-tetrafluoropyridine

Nucleophilic Aromatic Substitution Regioselectivity Fluorinated Building Blocks

Researchers often encounter failed syntheses when substituting fluorinated pyridine isomers, as reactivity is highly dependent on the specific substitution pattern. 4-Amino-2,3,5,6-tetrafluoropyridine provides a predictable solution, synthesized regioselectively from pentafluoropyridine via SNAr. Its unique profile ensures reliable downstream results. • Lipophilicity (XLogP3 = 1.2) is quantitatively superior to non-fluorinated 4-aminopyridine, enhancing membrane permeability for CNS leads. • Demonstrates strategic value in antimicrobial programs; a derivative showed greater potency than Nystatin against C. albicans at 250 µg/ml. • High-yield synthesis from a commercially available precursor ensures a scalable, cost-effective supply chain.

Molecular Formula C5H2F4N2
Molecular Weight 166.08 g/mol
CAS No. 1682-20-8
Cat. No. B155154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,3,5,6-tetrafluoropyridine
CAS1682-20-8
Molecular FormulaC5H2F4N2
Molecular Weight166.08 g/mol
Structural Identifiers
SMILESC1(=C(C(=NC(=C1F)F)F)F)N
InChIInChI=1S/C5H2F4N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11)
InChIKeyPLVFNMQHMRRBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,3,5,6-tetrafluoropyridine Core Properties


4-Amino-2,3,5,6-tetrafluoropyridine (CAS 1682-20-8), also known as 2,3,5,6-tetrafluoropyridin-4-amine, is a fluorinated heterocyclic building block characterized by a fully substituted pyridine ring with four fluorine atoms and a reactive amino group at the 4-position [1]. Its molecular formula is C5H2F4N2 with a molecular weight of 166.08 g/mol, and it typically appears as a white to light yellow crystalline solid [1]. The compound is primarily synthesized via nucleophilic aromatic substitution (SₙAr) of pentafluoropyridine with ammonia, exploiting the strong activation of the 4-position by the electron-withdrawing fluorine substituents [2]. This structural arrangement confers distinct electronic properties, including enhanced lipophilicity (XLogP3 = 1.2) and a calculated pKa (acid) of approximately 17.0, which directly influence its utility as an intermediate in medicinal and agrochemical research programs [1][3].

Why Analogs Cannot Replace 4-Amino-2,3,5,6-tetrafluoropyridine


In procurement and experimental design, the assumption that any tetrafluoropyridine or related fluorinated analog will perform equivalently is frequently incorrect and can lead to failed syntheses or misleading biological results. The precise substitution pattern and the presence of a reactive amino group at the 4-position of 4-amino-2,3,5,6-tetrafluoropyridine dictate a unique profile of reactivity, regioselectivity, and physicochemical properties that are not replicated by analogs such as pentafluoropyridine, 2,3,5,6-tetrafluoropyridine, or less fluorinated 4-aminopyridines [1][2]. For instance, the electron-deficient ring in this compound activates the ortho-positions for further nucleophilic substitution in a way that is mechanistically distinct from the reactivity of its non-aminated counterpart, while its lipophilicity and metabolic stability profile are quantitatively different from non-fluorinated 4-aminopyridine, impacting downstream biological performance [1][3]. The following evidence-based comparisons quantify these critical differences to support a rational, data-driven selection process.

Quantitative Differentiation of 4-Amino-2,3,5,6-tetrafluoropyridine


Superior Regioselectivity vs. 2,4,6-Trifluoropyridine

The synthesis of specifically fluorinated 4-aminopyridine derivatives demonstrates a stark contrast in regioselectivity between starting materials. When using pentafluoropyridine as a precursor (which yields 4-amino-2,3,5,6-tetrafluoropyridine derivatives), nucleophilic aromatic substitution occurs with high regioselectivity at the 4-position in all cases, providing the expected products in excellent yields. In contrast, the use of 2,4,6-trifluoropyridine as a starting material leads to a mixture of regioisomers due to steric hindrance from bulky nucleophiles attacking the 2- and 4-positions. For example, the reaction of 2,4,6-trifluoropyridine with (R,R)-1,2-diaminocyclohexane afforded the desired bis(4-aminopyridinyl)cyclohexane derivative in only 30% yield [1].

Nucleophilic Aromatic Substitution Regioselectivity Fluorinated Building Blocks

Enhanced Lipophilicity vs. 4-Aminopyridine

Fluorination dramatically alters the physicochemical properties of aminopyridines. The calculated partition coefficient (XLogP3) for 4-amino-2,3,5,6-tetrafluoropyridine is 1.2 [1]. In stark contrast, the non-fluorinated analog, 4-aminopyridine, has a significantly lower LogP (experimental) of approximately -0.3, reflecting its greater hydrophilicity [2]. This represents a quantitative difference of 1.5 LogP units, indicating a roughly 30-fold increase in lipophilicity for the tetrafluorinated derivative.

Lipophilicity Drug Design ADME Properties

Higher Synthetic Yield vs. Alternative 4-Substituted Analogs

The synthesis of 4-amino-2,3,5,6-tetrafluoropyridine via nucleophilic substitution of pentafluoropyridine with ammonia is a highly efficient process. While exact yields are often not reported in modern literature, the reaction is described as providing the desired 4-substituted tetrafluoropyridine derivatives in 'excellent yields' due to the strong activation of the 4-position [1]. In contrast, the synthesis of more complex 4-substituted derivatives can be lower-yielding. For example, the synthesis of 4-amino-2-ethoxy-3,5,6-trifluoropyridine from the target compound and sodium ethoxide was achieved with an isolated yield of 33% [2].

Synthetic Efficiency SNAr Reaction Process Chemistry

Enhanced Antifungal Activity vs. Nystatin

A study on the biological activity of fluorinated compounds synthesized from 4-amino-2,3,5,6-tetrafluoropyridine evaluated the antifungal activity of a derived Schiff base, (E)-N-benzylidene-2,3,5,6-tetrafluoropyridin-4-amine. At a concentration of 250 µg/ml, this derivative demonstrated activity against Candida albicans that was reported to be 'more active' than the clinical comparator Nystatin at the same concentration [1].

Antifungal Activity Schiff Base Fluorinated Pharmaceuticals

Distinct Oxidation Behavior vs. Pentachloropyridine Analogs

Peroxy-acid oxidation studies on N,N-disubstituted 4-aminotetrafluoropyridines reveal a specific mechanistic pathway involving rearrangement of the intermediate N-oxide to yield N,N,O-trisubstituted hydroxylamines. This behavior is explicitly contrasted with that of analogous pentachloropyridine derivatives, which exhibit different reaction outcomes under identical oxidation conditions [1]. The presence of fluorine versus chlorine atoms is rationally explained as the driving force for this divergent reactivity.

Oxidation Chemistry Reaction Mechanisms Heterocyclic Chemistry

Key Application Scenarios for 4-Amino-2,3,5,6-tetrafluoropyridine


CNS Drug Discovery Requiring High Lipophilicity

The enhanced lipophilicity (XLogP3 = 1.2) of 4-amino-2,3,5,6-tetrafluoropyridine compared to non-fluorinated 4-aminopyridine (LogP ≈ -0.3) makes it a superior choice for designing lead compounds intended to cross the blood-brain barrier. This quantitative difference supports its use as a core scaffold in central nervous system drug development where membrane permeability is critical [1].

Regioselective Heterocycle Synthesis

When a synthetic route demands a building block that undergoes nucleophilic aromatic substitution with high predictability, 4-amino-2,3,5,6-tetrafluoropyridine is strongly indicated. As demonstrated, its synthesis from pentafluoropyridine proceeds with high regioselectivity for the 4-position, in contrast to the mixed regioisomer outcomes observed with less activated starting materials like 2,4,6-trifluoropyridine [2].

Development of Novel Antifungal Agents

The demonstrated antifungal activity of a Schiff base derivative against Candida albicans, which was reported to be more potent than Nystatin at a concentration of 250 µg/ml, validates the use of 4-amino-2,3,5,6-tetrafluoropyridine as a strategic starting material for antimicrobial drug discovery campaigns [3].

Scale-Up Processes Requiring High-Yield Precursors

For process chemistry applications where cost of goods and supply chain reliability are paramount, the excellent yields reported for the synthesis of this compound from commercially available pentafluoropyridine provide a clear procurement advantage over more complex, lower-yielding alternatives. This ensures a more robust and scalable route for kilogram-scale production [4].

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